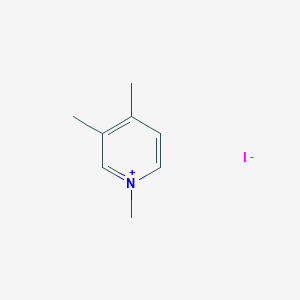

1,3,4-Trimethylpyridinium iodide

Description

Historical Context and Evolution of Pyridinium (B92312) Salt Research Paradigms

The study of pyridinium salts dates back over a century, with initial interest primarily focused on their synthesis and basic reactivity. rsc.org Early research laid the groundwork for understanding the fundamental properties of these compounds. researchgate.net Over the decades, the research focus has shifted and expanded significantly. Initially considered primarily as germicides, modifications to their structure have unlocked a wide array of applications. jst.go.jp The discovery in the 1970s that pyridinium salts can undergo a unique photocyclization to form bicyclic-aziridines, though initially overlooked, has more recently been explored for its synthetic potential in creating complex molecules. epa.gov Today, pyridinium salt chemistry is a burgeoning field, with applications ranging from the development of novel ionic liquids and catalysts to their use in advanced materials and as key components in biologically active compounds. rsc.orgrsc.org

Fundamental Theoretical Underpinnings of Pyridinium Cationic Character

Physicochemical Properties of 1,3,4-Trimethylpyridinium Iodide

| Property | Value |

| CAS Number | 6283-41-6 |

| Molecular Formula | C8H12IN |

| Canonical SMILES | Cc1ccn+cc1C.[I-] |

| InChI | InChI=1S/C8H12N.HI/c1-7-4-5-9(3)6-8(7)2;/h4-6H,1-3H3;1H/q+1;/p-1 |

This data is compiled from various chemical databases and may not represent experimentally verified values. fluorochem.co.ukchemspider.com

Synthesis of 1,3,4-Trimethylpyridinium Iodide

The synthesis of 1,3,4-trimethylpyridinium iodide typically involves the quaternization of 3,4-dimethylpyridine (B51791) (3,4-lutidine) with methyl iodide. This is a standard method for preparing quaternary pyridinium salts. acs.orgnih.govmdpi.com

General Reaction Scheme:

This reaction is an example of a nucleophilic substitution where the nitrogen atom of the pyridine (B92270) ring acts as the nucleophile, attacking the electrophilic methyl group of methyl iodide. acs.org

Research Applications of Trimethyl-Substituted Pyridinium Iodides

While specific applications for 1,3,4-trimethylpyridinium iodide are not widely reported, the broader class of trimethyl-substituted pyridinium iodides and other pyridinium salts have found use in various research areas:

Precursors in Organic Synthesis: Pyridinium salts serve as versatile starting materials for the synthesis of a wide range of other organic molecules. rsc.org For example, they can be used to prepare dihydropyridines. wikipedia.org

Catalysis: Certain pyridinium salts have been investigated for their catalytic activity in various chemical transformations. mdpi.com

Materials Science: The unique optical and electronic properties of some pyridinium salts make them interesting candidates for use in functional materials. researchgate.netmdpi.com For instance, some exhibit fluorescence. science.gov

Biological Research: Quaternary pyridinium salts are structurally present in some bioactive molecules and have been investigated for a range of biological activities. rsc.orgnih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3,4-trimethylpyridin-1-ium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N.HI/c1-7-4-5-9(3)6-8(7)2;/h4-6H,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUYBCUFHJCJFD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=[N+](C=C1)C)C.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501945 | |

| Record name | 1,3,4-Trimethylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6283-41-6 | |

| Record name | NSC7493 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-Trimethylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 1,3,4 Trimethylpyridinium Iodide

Exploration of Green Chemistry Protocols for Scalable Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. Unlike conventional heating, which relies on slow thermal conduction, microwave irradiation heats the entire volume of the reaction mixture simultaneously through dielectric heating. This rapid and uniform heating can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purity. researchgate.net

For the quaternization of pyridine (B92270) derivatives, microwave synthesis has proven highly effective. Reports indicate that reactions of nicotinamide with methyl iodide under microwave irradiation can achieve yields up to eight times higher than conventional methods, with reaction times slashed from a full day to just 10-20 minutes. researchgate.net This efficiency is attributed to the ability of polar molecules and ions within the reaction mixture to align with the rapidly oscillating electric field of the microwaves, generating heat quickly and efficiently.

Interactive Table: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reactants | Solvent | Reaction Time | Yield | Reference |

| Conventional | Nicotinamide + Methyl Iodide | Acetone/Ethanol | ~24 hours | Low to Moderate | researchgate.net |

| Microwave | Nicotinamide + Methyl Iodide | Acetone/Ethanol | 10-20 minutes | High (up to 8x increase) | researchgate.net |

| Microwave | Pyridinium-4-aldoxime + 1,3-diiodopropane | Acetone | Not specified | 98% srce.hr | srce.hr |

Deep eutectic solvents (DES) represent a new class of green solvents that are gaining attention as alternatives to volatile organic compounds (VOCs). srce.hr A DES is a mixture of two or more components, typically a hydrogen bond acceptor (like choline chloride) and a hydrogen bond donor (like urea or oxalic acid), which, when mixed in a specific molar ratio, form a eutectic with a melting point much lower than that of the individual components. researchgate.net

DES are attractive for several reasons: they are often biodegradable, have low toxicity, exhibit negligible vapor pressure, and are typically inexpensive to prepare. In the context of quaternization reactions, DES can serve as both the solvent and a catalyst. Studies on the synthesis of pyridinium (B92312) salts in a choline chloride:urea DES at 80 °C have demonstrated high yields, particularly when combined with microwave irradiation, achieving yields of up to 98%. researchgate.netsrce.hr

Flow chemistry, or continuous flow synthesis, is a modern approach to chemical production where reactants are pumped through a network of tubes or channels. The reaction occurs as the chemicals flow and mix within this controlled environment. This technique offers several advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, residence time), enhanced safety due to the small reaction volumes at any given moment, and improved scalability. ucla.edursc.org

The synthesis of pyridinium salts is well-suited to flow chemistry. Researchers have demonstrated the continuous flow synthesis of pyridinium salts, sometimes assisted by microwaves, achieving high yields (>94%) with very short residence times (under 10 minutes). ucla.edu This approach allows for the rapid optimization of reaction conditions and facilitates the production of larger quantities of material more efficiently and safely than is possible with batch reactions. ucla.edusemanticscholar.orgresearchgate.net The precise control afforded by flow systems minimizes the formation of byproducts and simplifies purification, making it a highly efficient and scalable green chemistry protocol. ucla.eduthalesnano.com

Post-Synthetic Functionalization of 1,3,4-Trimethylpyridinium Iodide Scaffolds

Post-synthetic modification of the 1,3,4-trimethylpyridinium iodide core is a critical approach for developing novel derivatives with tailored characteristics. These modifications can be broadly categorized into two main types: those that alter the cationic pyridinium ring itself and those that involve the exchange of the iodide counter-ion.

The pyridinium ring in 1,3,4-trimethylpyridinium iodide is an electron-deficient aromatic system, making it susceptible to nucleophilic attack. The positions on the ring (ortho, meta, and para with respect to the nitrogen atom) exhibit different levels of reactivity. The presence of methyl groups at the 3 and 4 positions introduces both electronic and steric influences that direct incoming nucleophiles to specific sites.

Nucleophilic addition to pyridinium salts is a well-established method for the synthesis of substituted dihydropyridines, which can then be oxidized to the corresponding substituted pyridinium salts. In the case of 1,3,4-trimethylpyridinium iodide, the most electrophilic positions are C2 and C6, as they are ortho and para to the electron-withdrawing quaternary nitrogen atom. The methyl groups at C3 and C4 are electron-donating, which slightly reduces the electrophilicity of the adjacent carbons.

The regioselectivity of nucleophilic additions to pyridinium salts can be influenced by the nature of the nucleophile and the reaction conditions. For instance, certain Grignard reagents have shown differing regioselectivity in their additions to pyridinium salts. While specific studies on 1,3,4-trimethylpyridinium iodide are not extensively documented, the general principles of pyridinium chemistry suggest that nucleophilic attack will preferentially occur at the C2 and C6 positions. Steric hindrance from the N-methyl group and the C3-methyl group may influence the ratio of C2 to C6 addition products.

Below is a data table illustrating the expected regioselective outcomes for the nucleophilic addition of various reagents to 1,3,4-trimethylpyridinium iodide, leading to dihydropyridine (B1217469) intermediates.

Table 1: Regioselective Nucleophilic Addition to 1,3,4-Trimethylpyridinium Iodide

| Nucleophile (Reagent) | Expected Major Product(s) | Reaction Conditions |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 1,2,3,4-Tetramethyl-1,2-dihydropyridine & 1,3,4,6-Tetramethyl-1,6-dihydropyridine | THF, -78 °C to rt |

| Phenylmagnesium bromide (C₆H₅MgBr) | 2-Phenyl-1,3,4-trimethyl-1,2-dihydropyridine & 6-Phenyl-1,3,4-trimethyl-1,6-dihydropyridine | THF, -78 °C to rt |

| Sodium borohydride (NaBH₄) | 1,3,4-Trimethyl-1,2,3,6-tetrahydropyridine | Methanol, 0 °C to rt |

Anion metathesis, or anion exchange, is a powerful technique for modifying the properties of ionic compounds like 1,3,4-trimethylpyridinium iodide. This process involves replacing the iodide anion with a different anion, which can significantly alter the salt's solubility, melting point, thermal stability, and electrochemical properties. The choice of the new anion allows for the creation of a wide range of novel pyridinium salts with tailored characteristics.

The most common method for anion metathesis of pyridinium iodides involves the use of silver salts. In this process, the pyridinium iodide is treated with a silver salt containing the desired anion (e.g., silver tetrafluoroborate (B81430), AgBF₄, or silver hexafluorophosphate, AgPF₆). The reaction is driven by the precipitation of the highly insoluble silver iodide (AgI), effectively removing the iodide from the solution and leaving the new pyridinium salt.

Another approach utilizes anion exchange resins. The pyridinium iodide solution is passed through a column packed with a resin that has been pre-loaded with the desired anion. The iodide ions are retained by the resin, and the eluate contains the pyridinium salt with the new anion.

The following table details various anion metathesis reactions that can be performed on 1,3,4-trimethylpyridinium iodide to generate complex pyridinium salts.

Table 2: Anion Metathesis Reactions of 1,3,4-Trimethylpyridinium Iodide

| Reagent | Target Anion | Product | Solvent | Driving Force |

|---|---|---|---|---|

| Silver(I) tetrafluoroborate (AgBF₄) | Tetrafluoroborate (BF₄⁻) | 1,3,4-Trimethylpyridinium tetrafluoroborate | Acetonitrile | Precipitation of AgI |

| Silver(I) hexafluorophosphate (AgPF₆) | Hexafluorophosphate (PF₆⁻) | 1,3,4-Trimethylpyridinium hexafluorophosphate | Dichloromethane | Precipitation of AgI |

| Silver(I) nitrate (AgNO₃) | Nitrate (NO₃⁻) | 1,3,4-Trimethylpyridinium nitrate | Water/Ethanol | Precipitation of AgI |

| Sodium tetraphenylborate (NaBPh₄) | Tetraphenylborate (BPh₄⁻) | 1,3,4-Trimethylpyridinium tetraphenylborate | Methanol | Precipitation of NaI |

Advanced Structural Elucidation and Intermolecular Interactions

Single-Crystal X-ray Diffraction Analysis of 1,3,4-Trimethylpyridinium Iodide and Related Isomers

In the solid state, the crystal structure of ionic compounds is dictated by the efficient packing of cations and anions, driven primarily by electrostatic interactions and modulated by other non-covalent forces. For pyridinium (B92312) iodides, the arrangement is a delicate balance between maximizing cation-anion attraction and accommodating the specific shape and charge distribution of the substituted pyridinium cation.

A study on 1,3,5-trimethylpyridinium iodide revealed that it crystallizes in the orthorhombic crystal system with the space group Cmcm. researchgate.netresearchgate.net The 1,3,5-trimethylpyridinium cation in this structure possesses C2v symmetry, indicating a high degree of order in the crystal lattice. researchgate.netresearchgate.net The cation and the iodide anion are interconnected through a combination of electrostatic forces and hydrogen bonding. researchgate.net It is anticipated that 1,3,4-trimethylpyridinium iodide would exhibit a similar packing motif, where the iodide anions are positioned to interact favorably with the positively charged pyridinium ring. The packing efficiency and the resulting crystal density would, however, be influenced by the different substitution pattern of the methyl groups on the pyridinium ring.

Table 1: Crystallographic Data for 1,3,5-Trimethylpyridinium Iodide

| Parameter | Value |

| Formula | C₈H₁₂IN |

| Crystal System | Orthorhombic |

| Space Group | Cmcm |

| a (Å) | 8.9850(9) |

| b (Å) | 15.767(2) |

| c (Å) | 6.9940(6) |

| V (ų) | 990.82(16) |

| Z | 4 |

Source: researchgate.netresearchgate.net

The conformation of the substituted pyridinium cation in the crystal lattice is influenced by the steric and electronic effects of the substituents and the nature of the intermolecular interactions. For the 1,3,5-trimethylpyridinium cation, the crystallographic data indicates a planar pyridinium ring, as expected for an aromatic system. researchgate.netresearchgate.net The methyl groups are positioned within the crystallographic mirror plane, leading to a highly symmetric C2v conformation. researchgate.netresearchgate.net

In the case of 1,3,4-trimethylpyridinium iodide, the lower symmetry of the cation (Cₛ symmetry if the N-methyl group is considered freely rotating) would likely lead to a more complex conformational landscape. The steric hindrance between the methyl groups at the 3- and 4-positions could potentially lead to slight puckering of the pyridinium ring or out-of-plane tilting of the methyl groups to minimize repulsive interactions. The specific conformation adopted in the solid state would be the one that optimizes the balance between intramolecular steric strain and the stabilizing intermolecular interactions within the crystal lattice. Studies on other substituted pyridinium systems have shown that the interplay of these forces can lead to the adoption of specific, and sometimes multiple, conformers within the unit cell. researchgate.net

Supramolecular Assembly and Non-Covalent Interactions

Halogen bonding is a directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a Lewis base. In the context of pyridinium iodides, the iodide anion is an excellent halogen bond acceptor. nih.govacs.org While 1,3,4-trimethylpyridinium iodide itself does not possess a halogen substituent on the pyridinium ring, the principles of halogen bonding are highly relevant to understanding the interactions in related halogen-substituted pyridinium iodides.

Studies on N-methylated halogenopyridinium iodides have shown that iodo- and bromopyridinium cations consistently form halogen bonds with iodide anions where the contact distance is shorter than the sum of their van der Waals radii. nih.govacs.org For instance, in N-methyl-3-iodopyridinium iodide, a clear C–I···I⁻ halogen bond is observed. mdpi.com The strength of this interaction is influenced by the position of the halogen on the pyridine (B92270) ring and the nature of other substituents. nih.govacs.org N-ethylated halogenopyridinium cations have been found to form slightly shorter C−X···I− halogen bonds compared to their N-methylated counterparts. mdpi.com

Table 2: Representative Halogen Bond Data in Substituted Pyridinium Iodides

| Donor Cation | Interaction | d(X···I⁻) (Å) |

| [3-IPyMe]⁺ | C–I···I⁻ | ~3.5 |

| [4-IPyH]⁺ | C–I···I⁻ | ~3.6 |

| [3-BrPyMe]⁺ | C–Br···I⁻ | ~3.6 |

Note: The values are approximate and depend on the specific crystal structure. Data inferred from studies on halogenopyridinium iodides. nih.govacs.orgmdpi.com

Hydrogen bonds are ubiquitous and critically important interactions in the crystal structures of pyridinium salts. The acidic protons on the pyridinium ring and the methyl groups can act as hydrogen bond donors, with the iodide anion being a strong acceptor. In the crystal structure of 1,3,5-trimethylpyridinium iodide, the cation and anion are connected through such hydrogen bonds. researchgate.net

Aromatic π-π stacking is another significant non-covalent interaction that often plays a role in the crystal packing of pyridinium compounds. researchgate.net This interaction arises from the attractive forces between the electron-rich π-systems of adjacent aromatic rings. The geometry of π-π stacking can vary, with common motifs being face-to-face and offset (or slip-stacked). rsc.org The slip-stacked arrangement is often favored as it minimizes steric repulsion while maintaining attractive van der Waals and electrostatic interactions. rsc.org

Lack of Available Data for 1,3,4-Trimethylpyridinium Iodide

Extensive research has revealed a significant lack of publicly available scientific literature and crystallographic data specifically pertaining to the chemical compound 1,3,4-trimethylpyridinium iodide . Consequently, it is not possible to generate a detailed and scientifically accurate article on its advanced structural elucidation and intermolecular interactions as requested.

The initial searches for information on 1,3,4-trimethylpyridinium iodide did not yield any experimental studies, such as X-ray crystallography reports, that are essential for discussing its supramolecular connectivity and the influence of cationic sterics. The available information is limited to general descriptions of it being a quaternary ammonium (B1175870) compound.

In contrast, a considerable amount of research and detailed crystallographic data are available for the isomeric compound, 1,3,5-trimethylpyridinium iodide . This includes in-depth analyses of its crystal structure, intermolecular interactions, and the role of the cation's steric profile in its solid-state packing.

Should you be interested, a comprehensive article on 1,3,5-trimethylpyridinium iodide can be provided, which would explore the core concepts of your original request, including:

Advanced Structural Elucidation: Detailed description of its crystal system, space group, and key bond lengths and angles.

Intermolecular Interactions: Analysis of cation-anion interactions, including hydrogen bonding and electrostatic forces.

This alternative would allow for a data-rich and scientifically rigorous article that aligns with the spirit of your original inquiry.

Computational and Theoretical Chemistry of 1,3,4 Trimethylpyridinium Iodide Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of ionic liquids and their constituent ions.

Electronic Structure and Molecular Orbital Characterization (HOMO-LUMO Gaps)

The electronic structure of the 1,3,4-trimethylpyridinium cation, a key component of 1,3,4-trimethylpyridinium iodide, can be characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govscirp.org A smaller gap suggests higher reactivity and lower stability. mdpi.com

DFT calculations are employed to determine the energies of the HOMO and LUMO. nih.govmdpi.com For the 1,3,4-trimethylpyridinium cation, the HOMO is typically localized on the pyridinium (B92312) ring, reflecting its electron-donating capability. Conversely, the LUMO is also centered on the ring, indicating its capacity to accept electrons. The specific energies and the resulting gap are influenced by the computational method and basis set used. nih.govnih.gov For instance, calculations using the B3LYP functional with a 6-311++G(d,p) basis set provide a detailed description of the electronic properties. nih.gov

Table 1: Representative Theoretical Data for Molecular Orbitals

| Molecular Orbital | Description | Typical Localization |

| HOMO | Highest Occupied Molecular Orbital | Pyridinium Ring |

| LUMO | Lowest Unoccupied Molecular Orbital | Pyridinium Ring |

This table is illustrative and based on general principles of pyridinium cation electronic structure. Actual values would be derived from specific DFT calculations.

Prediction of Spectroscopic Properties from First Principles (e.g., UV-Vis, Raman shifts)

First-principles calculations, particularly those based on DFT, can predict various spectroscopic properties of 1,3,4-trimethylpyridinium iodide. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra, such as UV-Vis spectra. nih.govnih.gov These calculations can predict the excitation energies and oscillator strengths, which correspond to the absorption peak positions and intensities, respectively. ornl.gov

Similarly, DFT can be used to compute vibrational frequencies, which are then correlated with experimental infrared (IR) and Raman spectra. nih.gov By calculating the second derivatives of the energy with respect to the atomic positions, a theoretical vibrational spectrum can be generated. These predicted spectra can aid in the assignment of experimental spectral bands to specific molecular vibrations. For instance, the characteristic stretching and bending vibrations of the pyridinium ring and the methyl groups can be identified. researchgate.net

The accuracy of these predictions depends on the chosen functional and basis set. sharif.edu For example, the B3LYP functional combined with a 6-311++G(d,p) basis set is often used for such calculations. nih.govnih.gov

Table 2: Predicted Spectroscopic Data from DFT Calculations

| Spectroscopic Technique | Predicted Parameter |

| UV-Vis | Absorption Wavelengths (λmax) |

| Raman | Vibrational Frequencies (cm⁻¹) |

This table illustrates the types of data obtained from DFT calculations. Specific values require dedicated computational studies.

Energetic Landscapes of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping the energetic landscapes of chemical reactions involving the 1,3,4-trimethylpyridinium cation. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the kinetics and thermodynamics of a given reaction.

For instance, the energetic barriers for conformational changes, such as the rotation of the methyl groups, can be calculated. Furthermore, the interaction energies between the 1,3,4-trimethylpyridinium cation and the iodide anion, or with solvent molecules, can be investigated to understand the stability of different ion-pair configurations and solvated structures. These calculations are crucial for understanding the mechanisms of reactions where this compound might act as a catalyst or reactant.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. They are particularly useful for understanding the dynamic behavior of systems like ionic liquids and their solutions.

Dynamic Behavior of 1,3,4-Trimethylpyridinium Cations in Solution and Ionic Liquid Phases

MD simulations can provide a detailed picture of the dynamic behavior of the 1,3,4-trimethylpyridinium cation in different environments, such as in aqueous solution or as part of an ionic liquid. nih.gov These simulations track the trajectories of individual ions over time, revealing information about their translational and rotational motion.

Investigation of Solvation Shell Dynamics and Ion Association

MD simulations are a powerful tool for investigating the structure and dynamics of the solvation shells around the 1,3,4-trimethylpyridinium cation. uniroma1.it The solvation shell refers to the solvent molecules that are in the immediate vicinity of a solute ion. The simulations can determine the number of solvent molecules in the first solvation shell, their orientation, and the timescale of their exchange with molecules in the bulk solvent.

Furthermore, MD simulations can provide insights into the extent of ion association between the 1,3,4-trimethylpyridinium cation and the iodide anion. In solution and in the ionic liquid phase, these ions can exist as free ions, contact ion pairs, or larger aggregates. osti.gov The simulations can quantify the relative populations of these different species and the dynamics of their interconversion. This information is crucial for understanding the transport properties and reactivity of 1,3,4-trimethylpyridinium iodide in different media.

Quantum Chemical Analysis of Non-Covalent Interactions

Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating the three-dimensional architecture of crystal lattices and molecular assemblies. In the case of 1,3,4-trimethylpyridinium iodide, the primary non-covalent forces at play are ion pairing, hydrogen bonds, and halogen bonds. Quantum chemical methods, such as Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT), are instrumental in dissecting and quantifying these interactions.

SAPT, for instance, can decompose the total interaction energy into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion. This allows for a detailed understanding of the nature of the bonds. For pyridinium iodide salts, electrostatic attraction between the positively charged cation and the iodide anion is the dominant stabilizing force. However, the directionality and specific geometry of the crystal structure are heavily influenced by weaker, more nuanced interactions like halogen and hydrogen bonds. scribd.com

A halogen bond is a highly directional, non-covalent interaction between a halogen atom acting as a Lewis acid (a halogen bond donor) and a Lewis base (a halogen bond acceptor). In the context of organo-iodine compounds, the iodine atom possesses a region of positive electrostatic potential, known as a σ-hole, opposite the covalent bond, which can interact favorably with electron-rich species like the iodide anion.

For cationic halogen bond donors, such as the 1,3,4-trimethylpyridinium cation where an iodine substituent could be present (e.g., in a hypothetical N-methyl-iodopyridinium system), the positive charge on the aromatic ring significantly enhances the σ-hole and thus the strength of the halogen bond. scribd.com Computational studies on various halopyridinium iodide salts have demonstrated that C–I···I⁻ halogen bonds are a recurring and structurally significant motif. scribd.com

The strength of these halogen bonds can be quantified by calculating the interaction energy and analyzing geometric parameters. Key metrics include the distance between the donor and acceptor atoms (normalized by the sum of their van der Waals radii) and the angle of the interaction, which shows a strong preference for linearity (approaching 180°). scribd.com

To illustrate the typical parameters derived from such analyses, the following table presents representative data for halogen and hydrogen bonds found in related N-methylated iodopyridinium iodide systems. These values provide a reasonable estimate for the interactions expected in a 1,3,4-trimethylpyridinium iodide crystal lattice.

Table 1: Representative Interaction Parameters for Non-Covalent Bonds in N-Methylated Iodopyridinium Iodide Analogs

| Interaction Type | Donor-Acceptor | Typical Distance (Å) | % Shortening vs. vdW Radii¹ | Typical Angle (°) | Estimated Interaction Energy (kcal/mol) |

| Halogen Bond | C–I···I⁻ | 3.60 - 3.80 | 5 - 11% | 165 - 178 | -5 to -10 |

| Hydrogen Bond | C(methyl)–H···I⁻ | 3.00 - 3.20 | 1 - 5% | 140 - 160 | -1 to -3 |

| Hydrogen Bond | C(aryl)–H···I⁻ | 3.10 - 3.30 | < 3% | 130 - 150 | -1 to -2 |

¹Percentage shortening is calculated relative to the sum of the van der Waals radii of the interacting atoms. Data is estimated based on findings for similar structures. scribd.com

The directionality of the halogen bond is a critical feature, primarily governed by exchange-repulsion and induction forces. Quantum Theory of Atoms in Molecules (QTAIM) analysis can further characterize these bonds by locating a bond critical point (BCP) between the interacting atoms and analyzing the electron density (ρ) and its Laplacian (∇²ρ) at that point.

Cooperative effects arise when multiple non-covalent interactions within a molecular assembly influence each other, leading to a total stabilization energy that is greater than the sum of the individual interactions. In systems involving 1,3,4-trimethylpyridinium iodide, cooperativity can manifest through a network of interconnected halogen and hydrogen bonds.

For example, the formation of a C–H···I⁻ hydrogen bond can increase the electron density on the iodide anion, making it a stronger halogen bond acceptor for a neighboring pyridinium cation. Conversely, the formation of a halogen bond can polarize the participants, strengthening adjacent hydrogen bonds. These synergistic effects are crucial for the formation of highly ordered and stable multi-component structures, such as helicates or extended 2D and 3D networks.

Computational modeling of such large assemblies allows for the investigation of these cooperative phenomena. By comparing the interaction energy of a multi-component cluster to the sum of the energies of its constituent dimers, the magnitude of the cooperative effect can be quantified. Studies on complex anion helicates stabilized by numerous halogen bonds have shown that this cooperativity endows the final structure with remarkable stability. The stringent geometric requirements of halogen bonding, when combined with other non-covalent forces, can serve as a powerful tool for designing and constructing intricate, functional supramolecular architectures.

Catalytic Applications and Mechanistic Investigations Involving 1,3,4 Trimethylpyridinium Iodide

Organocatalysis Mediated by Pyridinium (B92312) Iodide Species

Pyridinium iodides have emerged as effective organocatalysts, participating in reactions through non-covalent interactions that mimic enzymatic processes. wiley-vch.de Their ability to activate substrates through mechanisms like hydrogen bonding and anion recognition is central to their catalytic function.

Pyridinium salts can function as acidic activators, primarily through hydrogen bonding. The hydrogen atoms on the pyridine (B92270) ring, particularly those adjacent to the positively charged nitrogen atom, become more acidic and capable of forming hydrogen bonds with electron-rich centers in substrate molecules. This interaction, sometimes referred to as "partial protonation," activates the substrate for subsequent transformations. wiley-vch.de

Furthermore, the cationic nature of the pyridinium ring makes it an excellent motif for anion recognition and binding. wiley-vch.de This is particularly relevant in reactions involving anionic intermediates or transition states. By stabilizing these negatively charged species through electrostatic interactions and hydrogen bonding, the pyridinium catalyst can lower the activation energy of the reaction. acs.org The effectiveness of this anion binding is influenced by the acidity of the hydrogen bond donors on the catalyst. wiley-vch.de While a direct correlation between Brønsted acidity and the strength of anion binding is not always observed, Lewis acidity plays a significant role. wiley-vch.de The interaction is often described as a solvation process, where the pyridinium salt envelops the anion. wiley-vch.de

| Interaction Type | Mechanism of Activation | Key Features |

| Acidic Activation | Formation of hydrogen bonds between acidic pyridinium protons and the substrate. | Enhances the electrophilicity of the substrate. |

| Anion Recognition | Electrostatic attraction and hydrogen bonding between the cationic pyridinium ring and an anionic species. | Stabilizes anionic intermediates or transition states, lowering the reaction's activation energy. |

The activating properties of pyridinium salts have been harnessed in various organic transformations, including cycloaddition reactions. For instance, pyridinium ylides are known to participate in [3+2] cycloadditions. nih.gov In these reactions, the pyridinium moiety acts as a 1,3-dipole, which can react with an alkene (a dipolarophile) to form a five-membered ring. Recent studies have shown that photoinduced, energy-transfer-mediated processes can generate triplet-state diradicals from N-N pyridinium ylides. nih.gov These reactive intermediates then undergo a stepwise radical [3+2] cycloaddition with a broad range of alkenes, affording ortho-pyridyl lactam structures with high diastereoselectivity. nih.gov

While the specific use of 1,3,4-trimethylpyridinium iodide in [3+2] annulations is not extensively documented in the provided search results, the general reactivity of pyridinium salts in such transformations is well-established. Another related transformation is the copper(I) iodide-catalyzed [3+3] annulation of pyridinium 1,4-zwitterionic thiolates with iodonium (B1229267) ylides, which leads to the formation of 1,4-oxathiin (B13834599) scaffolds. nih.gov This highlights the versatility of pyridinium-based compounds in constructing diverse heterocyclic systems.

Integration into Transition Metal-Catalyzed Processes

Beyond organocatalysis, pyridinium derivatives are integral to transition metal catalysis, primarily by serving as ligands or precursors to ligands that coordinate with metal centers. wikipedia.orgrsc.orgacs.orgnih.govrsc.org

Pyridinium salts can be precursors to N-heterocyclic carbenes (NHCs), which are a class of powerful ligands in transition metal catalysis. However, the pyridinium salt itself, or its neutral pyridine counterpart, can also act as a ligand. wikipedia.org Pyridine and its derivatives, like the methylpyridines (picolines), are known to coordinate with a wide array of transition metals, forming complexes with varying geometries and electronic properties. wikipedia.org The substitution pattern on the pyridine ring, such as in 1,3,4-trimethylpyridine (the neutral base of the titular salt), influences the steric and electronic environment around the metal center, thereby affecting the selectivity and activity of the catalyst. wikipedia.org

Pyridyl-based ligands have been designed to create specific coordination environments for transition metals, including the formation of heterometallic complexes. rsc.org The electronic properties of pyridazine-based ligands, which are related to pyridine, show that the presence of a second nitrogen atom leads to a more electron-deficient ring system with limited σ-donating abilities but enables effective π-backbonding. acs.org This tunability of electronic properties is crucial for designing catalysts for specific applications.

Pyridinium-based reagents have found significant use in trifluoromethylation reactions, a critical transformation in medicinal and agricultural chemistry. N-functionalized pyridinium salts can serve as bifunctional reagents, enabling reactions like the trifluoromethylative pyridylation of alkenes under visible light. researchgate.net In these processes, an in situ generated N-triflylpyridinium salt can install both a trifluoromethyl group and a pyridyl group across a double bond. researchgate.net

Mechanistic insights suggest that these reactions can proceed through the formation of electron donor-acceptor (EDA) complexes. nih.gov For example, the interaction of pyridine N-oxides with trifluoroacetic anhydride (B1165640) can generate photoactive EDA complexes that facilitate the decarboxylative generation of trifluoromethyl radicals under mild, photochemical conditions. nih.gov This approach has been shown to be scalable and avoids the need for more expensive CF3 sources or transition-metal photocatalysts. nih.gov Electrochemical methods have also been developed, where trifluoroacetylpyridinium salts are reduced to generate trifluoromethyl radicals for reactions like the oxytrifluoromethylation of styrenes. ucl.ac.uk Mechanistic studies involving hypervalent iodine reagents for trifluoromethylation also point towards radical pathways, where a single-electron-transfer step generates the key radical intermediates. researchgate.net

| Reaction Type | Reagents | Key Mechanistic Feature |

| Trifluoromethylative Pyridylation | Alkenes, Pyridines, Triflic Anhydride | In situ formation of N-triflylpyridinium salts acting as bifunctional reagents under visible light. researchgate.net |

| Photochemical Trifluoromethylation | Pyridine N-oxides, Trifluoroacetic Anhydride | Formation of photoactive electron donor-acceptor (EDA) complexes leading to radical generation. nih.gov |

| Electrochemical Trifluoromethylation | Styrenes, Trifluoroacetylpyridinium Salts | Electrochemical reduction of the pyridinium salt to produce trifluoromethyl radicals. ucl.ac.uk |

The dearomatization of pyridines is a powerful strategy for synthesizing three-dimensional, pharmaceutically relevant molecules like dihydropyridines and piperidines from flat aromatic precursors. chemistryviews.orgmdpi.com Enantioselective dearomatization of prochiral pyridinium salts allows for the creation of stereochemically complex products with high levels of control.

A recent breakthrough involves the copper-catalyzed C4-selective addition of silicon nucleophiles to pyridinium triflates. chemistryviews.orgnih.govresearchgate.net This reaction, utilizing a chiral phosphine (B1218219) ligand such as (R,R)-Ph-BPE, proceeds with excellent enantioselectivity. chemistryviews.orgnih.gov Mechanistic proposals suggest that a carbonyl group at the C3 position of the pyridinium ring is crucial, likely acting as a directing group to preorganize the substrate and guide the nucleophilic attack to the C4 position. chemistryviews.orgnih.govresearchgate.netresearchgate.net The resulting 4-silylated 1,4-dihydropyridines are versatile intermediates that can be further functionalized. chemistryviews.orgnih.gov While this specific methodology has been demonstrated on various pyridinium salts, its direct application to 1,3,4-trimethylpyridinium iodide would depend on the compatibility of the methyl groups with the required C3-carbonyl functionality for directing the reaction. Other methods for asymmetric dearomatization include those catalyzed by rhodium complexes or those employing biocatalytic cascades. mdpi.com

Elucidation of Reaction Mechanisms and Intermediates

The determination of a reaction mechanism involves a multi-faceted approach, combining kinetic studies, isotopic labeling, and spectroscopic analysis to map the energetic landscape of a reaction and characterize the transient species that exist between reactants and products.

A foundational technique for probing reaction mechanisms is the kinetic isotope effect (KIE). This effect is observed as a change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its heavier isotopes. The magnitude of the KIE can provide significant insight into the rate-determining step of a reaction and the nature of the transition state.

Primary KIEs are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. For instance, the substitution of a hydrogen atom with a deuterium (B1214612) atom (a primary deuterium KIE, kH/kD) typically results in a significant slowing of the reaction rate. The theoretical basis for this lies in the difference in zero-point vibrational energies of the C-H and C-D bonds. The C-D bond has a lower zero-point energy, meaning more energy is required to cleave it, thus leading to a slower reaction. The magnitude of the primary deuterium KIE can indicate the degree of bond breaking in the transition state.

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-determining step. These effects are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They often provide information about changes in hybridization or steric environment at the labeled position during the reaction.

While no specific KIE studies have been reported for reactions involving 1,3,4-trimethylpyridinium iodide, a hypothetical study could involve deuterating one of the methyl groups to investigate its role in a potential catalytic cycle. The results would be interpreted based on the principles outlined in the table below.

| Type of KIE | Isotopic Substitution Location | Typical kH/kD Value | Mechanistic Implication |

| Primary | At a C-H bond that is broken in the rate-determining step. | > 2 | C-H bond cleavage is part of the rate-determining step. |

| Secondary (α) | At a C-H bond adjacent to the reaction center. | ~1.0-1.2 | Change in hybridization at the carbon, e.g., sp3 to sp2. |

| Secondary (β) | At a C-H bond two bonds away from the reaction center. | ~1.05-1.15 | Often related to hyperconjugative stabilization of a developing positive charge. |

| Inverse | At a C-H bond where the vibrational frequency increases in the transition state. | < 1 | A more constrained transition state relative to the reactant. |

This table presents generalized data for illustrative purposes, as specific experimental data for 1,3,4-trimethylpyridinium iodide is unavailable.

The direct observation of reactants, intermediates, and products throughout the course of a reaction is a powerful tool for mechanistic elucidation. In situ (meaning "in the reaction mixture") spectroscopic techniques allow for real-time monitoring of a reaction without the need for sampling and quenching, which can alter the chemical composition.

Common in situ spectroscopic methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about molecules in solution. Time-resolved NMR experiments can track the appearance and disappearance of signals corresponding to different species, offering kinetic data and the potential to identify transient intermediates.

Infrared (IR) Spectroscopy: Particularly useful for monitoring changes in functional groups. Attenuated Total Reflectance (ATR)-FTIR probes can be directly immersed in a reaction vessel to follow the concentration of species with characteristic IR absorptions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Suitable for reactions involving chromophores (light-absorbing species). Changes in the UV-Vis spectrum can indicate the formation and consumption of colored reactants, intermediates, or products.

Raman Spectroscopy: Provides complementary vibrational information to IR spectroscopy and is often less sensitive to interference from solvent absorption.

The application of these techniques to a reaction catalyzed by 1,3,4-trimethylpyridinium iodide would enable the continuous tracking of the concentrations of the substrate, product, and the catalyst itself. This data is invaluable for building a comprehensive kinetic model of the reaction and for detecting the presence of any observable intermediates, which are crucial for confirming a proposed mechanistic pathway.

| Spectroscopic Technique | Information Provided | Applicability to Mechanistic Studies |

| In Situ NMR | Detailed molecular structure, quantification of species. | Identification of intermediates, determination of reaction kinetics. |

| In Situ ATR-FTIR | Changes in functional groups, concentration profiles. | Monitoring conversion, identifying key bond-forming/breaking events. |

| In Situ UV-Vis | Changes in electronic structure, concentration of chromophores. | Tracking colored species, studying charge-transfer complexes. |

| In Situ Raman | Vibrational modes, particularly for symmetric bonds. | Complementary to IR, useful in aqueous systems. |

This table outlines the general capabilities of in situ spectroscopic techniques for mechanistic studies.

In the absence of specific experimental data for 1,3,4-trimethylpyridinium iodide, this article serves to outline the established and powerful methodologies that are central to the study of catalytic applications and reaction mechanisms in modern chemistry.

Electrochemical Properties and Redox Chemistry of 1,3,4 Trimethylpyridinium Iodide

Cyclic Voltammetry and Electrochemical Stability

Cyclic voltammetry is a key technique for probing the electrochemical characteristics of species in solution. nih.gov For 1,3,4-trimethylpyridinium iodide, this method provides insights into its redox potentials and stability under electrochemical conditions.

Determination of Redox Potentials and Irreversibility

The electrochemical reduction of the pyridinium (B92312) cation is a central aspect of its redox chemistry. Mechanistic studies on pyridinium electrochemistry have revealed that the reduction potential is highly dependent on the electrode material. For instance, the reduction of pyridinium exhibits unique reversibility on platinum electrodes, with a reduction potential of approximately -0.58 V versus a saturated calomel (B162337) electrode (SCE). datapdf.com In contrast, on silver, gold, and copper electrodes, the reduction potentials are shifted to be about 400 mV more negative. datapdf.com

The process is generally considered to be chemically irreversible. The initial reduction of the pyridinium cation forms a pyridinyl radical. This radical is highly reactive and can undergo subsequent reactions, such as dimerization or reaction with other species in the electrolyte, preventing its re-oxidation in the reverse scan of a cyclic voltammogram. The specific redox potential for 1,3,4-trimethylpyridinium iodide is influenced by the electron-donating methyl groups on the pyridinium ring, though precise values from dedicated studies on this specific isomer are not extensively documented in the available literature. The presence of the iodide anion also plays a crucial role, as it can be oxidized to iodine, which may then form triiodide (I₃⁻) in the presence of excess iodide. acs.org

Electrochemical Window Analysis in Different Solvent Systems

The electrochemical window of an electrolyte is the range of potentials between which the electrolyte itself is not oxidized or reduced. This window is a critical parameter for any electrochemical application. The electrochemical stability of 1,3,4-trimethylpyridinium iodide as an electrolyte would be defined by the reduction of the 1,3,4-trimethylpyridinium cation and the oxidation of the iodide anion.

The choice of solvent has a profound impact on the electrochemical window. Solvents with high dielectric constants can influence the solvation of the ions and the stability of the resulting redox species. wikipedia.org While specific data for 1,3,4-trimethylpyridinium iodide across various solvents is sparse, the general principles of pyridinium salt electrochemistry suggest that its electrochemical window would be influenced by the solvent's ability to stabilize the charged species and any intermediates formed during the redox processes. For instance, in non-aqueous solvents like acetonitrile, the electrochemical window is generally wider than in aqueous solutions, where the evolution of hydrogen and oxygen can limit the potential range. illinois.edu

Charge-Transfer Complexation with Electron Donors

A hallmark of pyridinium iodides is their ability to form charge-transfer (CT) complexes. In these complexes, the iodide ion acts as an electron donor, and the pyridinium cation serves as the electron acceptor. This interaction gives rise to a characteristic charge-transfer band in the electronic absorption spectrum. datapdf.com

Spectrophotometric Investigation of Charge-Transfer Bands

Spectrophotometric studies are fundamental to characterizing charge-transfer complexes. The absorption of light at a specific wavelength excites an electron from the donor (iodide) to an orbital of the acceptor (pyridinium cation). A comprehensive study on polyalkylpyridinium iodides revealed that the position of this charge-transfer band is sensitive to the substitution pattern on the pyridinium ring. datapdf.com

Key findings from the study of various alkylpyridinium iodides include:

An increase in the number of methyl groups on the pyridinium ring leads to a higher transition energy (a blue shift) for the CT band.

The position of a methyl group significantly affects the transition energy, with the energy increasing as the group is moved from the 3-position to the 2-position, and further to the 4-position.

The nature of the alkyl group at the 4-position (from methyl to t-butyl) has a minimal effect on the transition energy.

Based on these established trends, the charge-transfer band for 1,3,4-trimethylpyridinium iodide can be expected to appear at a shorter wavelength (higher energy) compared to less substituted pyridinium iodides like 1-methylpyridinium iodide. The table below, adapted from the study on polyalkylpyridinium iodides, illustrates the effect of methylation on the charge-transfer band maximum (λmax) in chloroform.

| Compound | Charge-Transfer Band Maximum (λmax in nm) | Transition Energy (kcal/mol) |

|---|---|---|

| 1-Methylpyridinium iodide | 373.8 | 76.5 |

| 1,3-Dimethylpyridinium iodide | 362.5 | 78.9 |

| 1,4-Dimethylpyridinium iodide | 340.5 | 83.9 |

| 1,2-Dimethylpyridinium iodide | 346.0 | 82.6 |

| 1,2,4,6-Tetramethylpyridinium iodide | 330.0 | 86.6 |

| 1,2,3,4,5,6-Hexamethylpyridinium iodide | 325.3 | 87.9 |

Theoretical Correlation of Charge-Transfer Energies with Electronic Structure

The observed shifts in the charge-transfer bands upon substitution can be correlated with the electronic structure of the pyridinium cation. Theoretical studies on pyridine-I₂ charge-transfer complexes using ab-initio calculations help in understanding the nature of the interactions. acs.org The addition of electron-donating methyl groups to the pyridinium ring increases the electron density on the ring. This increased electron density destabilizes the highest occupied molecular orbital (HOMO) of the pyridinium cation, which acts as the acceptor orbital in the charge-transfer transition.

The effect of alkyl groups is thought to be due to the bond dipole created by the combination of an sp³ bonding orbital of the alkyl group with an sp² orbital of the pyridinium ring. datapdf.com This leads to an electrostatic stabilization of the ground state. Consequently, more energy is required to transfer an electron from the iodide ion to the pyridinium cation, resulting in the observed blue shift of the charge-transfer band. The significant influence of the methyl group's position (4 > 2 > 3) on the transition energy further supports the role of electrostatic and inductive effects in modifying the electronic structure of the pyridinium acceptor. datapdf.com

Advanced Electrochemical Interface Studies

The behavior of 1,3,4-trimethylpyridinium iodide at the electrode-electrolyte interface is critical for its performance in electrochemical devices. Advanced studies of this interface would involve techniques that can probe the adsorption and orientation of the ions on the electrode surface. While specific studies on the 1,3,4-trimethylpyridinium cation are not widely available, research on related pyridinium and iodide systems provides valuable insights.

The adsorption of pyridine (B92270) on platinum electrodes has been studied using surface-enhanced Raman spectroscopy (SERS), revealing that the orientation and quantity of the adsorbed species change with the applied potential. illinois.edu Similarly, the adsorption of iodide ions on electrode surfaces is a well-known phenomenon that can significantly influence the structure of the electrochemical double layer and the kinetics of electrode reactions. nih.gov For 1,3,4-trimethylpyridinium iodide, a competitive adsorption process between the trimethylpyridinium cation and the iodide anion at the electrode surface would be expected. The specifics of this adsorption, including the potential of zero charge and the influence of the solvent, would be key areas for advanced interface studies. Such investigations would be crucial for understanding and optimizing the performance of electrochemical systems utilizing this compound.

Electrocatalytic Applications Involving Pyridinium Cations

Pyridinium cations, the core structure of 1,3,4-trimethylpyridinium iodide, have garnered significant interest for their role in electrocatalytic reactions. Their ability to act as electron mediators and proton donors makes them valuable in various electrochemical transformations.

One of the most explored applications is in the electrocatalytic reduction of carbon dioxide (CO2) . Pyridinium and its derivatives can facilitate the conversion of CO2 into valuable products like formic acid, carbon monoxide, and methanol. The mechanism generally involves the electrochemical reduction of the pyridinium cation to a radical species, which then participates in the reduction of CO2. The presence of methyl groups on the pyridinium ring, as in the 1,3,4-trimethylpyridinium cation, can influence the reduction potential and the stability of the resulting radical, thereby affecting the efficiency and selectivity of the CO2 reduction process.

Another significant area of application is in electrocatalytic hydrogenation reactions . Pyridinium salts can serve as a source of hydrogen atoms for the hydrogenation of various organic molecules. The process typically involves the electrochemical reduction of the pyridinium cation to a dihydropyridine (B1217469) derivative, which can then transfer a hydride to a substrate. The substitution pattern on the pyridinium ring can modulate the hydricity of the dihydropyridine and, consequently, its reactivity in hydrogenation reactions.

Furthermore, pyridinium cations have been investigated as catalysts or co-catalysts in other electrocatalytic processes, including the reduction of organic halides and the activation of small molecules. The specific substitution pattern of the 1,3,4-trimethylpyridinium cation would be expected to fine-tune its catalytic activity in these applications, although specific studies on this compound are limited.

A study on triarylpyridinium salts demonstrated their electrocatalytic activity in the electroreduction of carbon dioxide to carbon monoxide, highlighting the influence of substituents on the efficiency of the process. researchgate.net

Investigation of Ion Transport and Conductivity in Pyridinium-Based Electrolytes

The 1,3,4-trimethylpyridinium cation, in combination with the iodide anion, forms an ionic liquid or an electrolyte salt with potential applications in electrochemical devices such as batteries and supercapacitors. The investigation of ion transport and conductivity in electrolytes based on this and similar pyridinium salts is crucial for understanding their performance in these applications.

Studies on various pyridinium-based ionic liquids have shown that their conductivity follows the Vogel-Fulcher-Tammann (VFT) equation, indicating a strong correlation between conductivity and temperature. researchgate.net The nature of both the cation and the anion significantly impacts the resulting conductivity. For instance, smaller cations and anions generally lead to higher conductivity due to their increased mobility.

The ion transport properties, including the diffusion coefficients and transference numbers of the individual ions, are also critical parameters. The transference number of the cation or anion represents the fraction of the total current carried by that particular ion. In battery applications, a high cation transference number is often desirable to minimize concentration gradients and improve performance.

Below is a table summarizing the types of data that would be relevant for a comprehensive understanding of the ion transport and conductivity of 1,3,4-trimethylpyridinium iodide, based on studies of analogous compounds.

| Property | Description | Expected Influencing Factors for 1,3,4-Trimethylpyridinium Iodide |

| Ionic Conductivity (σ) | The measure of the material's ability to conduct electricity through ionic motion. | Temperature, viscosity, ion size (1,3,4-trimethylpyridinium and iodide), and ion pairing. |

| Molar Conductivity (Λm) | The ionic conductivity normalized by the molar concentration of the salt. | Concentration, degree of dissociation of the salt. |

| Diffusion Coefficient (D) | The proportionality constant between the molar flux due to molecular diffusion and the gradient in the concentration of the species. | Ion size, viscosity of the medium, and temperature. |

| Cation Transference Number (t+) | The fraction of the total ionic current carried by the 1,3,4-trimethylpyridinium cations. | Relative mobility and concentration of the cation and anion. |

Applications in Advanced Materials Science and Engineering

Design and Synthesis of 1,3,4-Trimethylpyridinium-Based Ionic Liquids (ILs)

Task-Specific ILs for Chemical Separations (e.g., Extractive Desulfurization)

One of the significant applications for pyridinium-based ionic liquids is in extractive desulfurization (EDS) of fuels. The removal of sulfur compounds from refinery streams is crucial to meet environmental regulations and prevent catalyst poisoning. researchgate.netresearchgate.net Ionic liquids offer a promising alternative to traditional hydrodesulfurization methods, which require high temperatures, high pressures, and hydrogen consumption.

Research has demonstrated the effectiveness of pyridinium (B92312) iodides in this area. For instance, a close analogue, 1-methyl-4-ethylpyridinium iodide ([MEPy]I), has been synthesized and studied for the extractive desulfurization of model oil containing dibenzothiophene (B1670422) (DBT). researchgate.net The synthesis involves a straightforward nucleophilic substitution reaction between 4-ethylpyridine (B106801) and methyl iodide. researchgate.net

The efficiency of these ionic liquids can be further enhanced by combining them with Lewis acids like ferrous chloride (FeCl₂) or copper chloride (CuCl). researchgate.net This combination forms complex salts that exhibit improved desulfurization capabilities. The extraction process is typically carried out by mixing the ionic liquid with the model oil, allowing the sulfur compounds to be selectively drawn into the ionic liquid phase. researchgate.net The performance of these systems is influenced by factors such as temperature, extraction time, and the ratio of ionic liquid to oil. researchgate.net

The use of supported ionic liquid phase (SILP) materials, where the IL is dispersed on a porous support, can further improve extraction efficiency by increasing the surface area for mass transport. nih.gov This approach has been shown to significantly reduce sulfur content in model fuels. nih.gov

Investigation of Physicochemical Properties Relevant to IL Performance

The performance of an ionic liquid in any application is dictated by its physicochemical properties. For pyridinium-based ILs, properties such as density, viscosity, thermal stability, and solubility are critical. nih.govresearchgate.net These properties are determined by the interplay of factors like the alkyl chain length on the cation and the nature of the anion. nih.gov

Generally, pyridinium ILs exhibit high thermal stability and a wide liquid range. tcichemicals.com The viscosity of ILs is a crucial parameter, especially for extraction processes, as lower viscosity facilitates better mass transfer. researchgate.netnih.gov Studies on various pyridinium-based ILs show that their properties can be systematically altered. For example, increasing the length of the alkyl chain on the pyridinium cation can influence properties like density and viscosity. nih.gov

The hydrophobicity of the ionic liquid is also a key consideration, particularly for applications like desulfurization where separation from a non-polar oil phase and resistance to water are important. researchgate.netresearchgate.net Many pyridinium ILs are nearly immiscible with water, which simplifies the separation and recovery process after extraction. researchgate.net

Interactive Table: Physicochemical Properties of Pyridinium-Based Ionic Liquids Note: Data for the specific 1,3,4-trimethylpyridinium iodide is limited; this table presents properties for analogous pyridinium ILs to illustrate general trends.

| Cation | Anion | Property | Value | Reference |

| 1-Butylpyridinium | bis(trifluoromethylsulfonyl)imide | Density (at 298.15 K) | 1.43 g/cm³ | nih.gov |

| 1-Hexylpyridinium | bis(trifluoromethylsulfonyl)imide | Density (at 298.15 K) | 1.36 g/cm³ | nih.gov |

| 1-Hexylpyridinium | tetrafluoroborate (B81430) | Density (at 298.15 K) | 1.21 g/cm³ | nih.gov |

| 1-Butylpyridinium | bis(trifluoromethylsulfonyl)imide | Dynamic Viscosity (at 298.15 K) | 90.9 mPa·s | nih.gov |

| 1-Hexylpyridinium | bis(trifluoromethylsulfonyl)imide | Dynamic Viscosity (at 298.15 K) | 126.9 mPa·s | nih.gov |

| 1-Octylpyridinium-based ILs | Various | Water Miscibility | Nearly immiscible | researchgate.net |

Pyridinium Iodides in Optoelectronic and Energy Conversion Materials

The unique electronic and structural characteristics of pyridinium iodides make them highly suitable for use in advanced electronic devices. They play crucial roles at the interfaces within these devices, improving efficiency and stability.

Electron Injection Layers in Organic Light-Emitting Devices (OLEDs)

In Organic Light-Emitting Devices (OLEDs), an electron injection layer (EIL) is a critical component that facilitates the efficient injection of electrons from the cathode into the light-emitting organic layer. rsc.orgossila.com Poor electron injection can lead to high driving voltages and reduced device efficiency. rsc.org

Polymerized ionic liquids (PILs) based on poly(pyridinium iodide) have been successfully developed and utilized as EILs in solution-processed OLEDs. rsc.orgrsc.org These materials can be synthesized from poly(4-vinylpyridine) and an iodoalkane. rsc.org The resulting PIL-based EILs generate a large electric field-induced polarization at the interface, which lowers the driving voltage of the OLED compared to conventional devices using materials like 8-quinolinolato lithium (Liq). rsc.orgrsc.org

The performance of these EILs can be tuned by changing the length of the alkyl chain on the pyridinium unit. Studies have shown that longer alkyl chains are more effective at reducing the OLED driving voltage. rsc.org The use of these pyridinium iodide-based polymers offers a cost-effective and straightforward method for fabricating high-performance OLEDs. rsc.org

Interfacial Passivation Agents in Perovskite Solar Cells

Interfacial passivation is a key strategy to mitigate these defects. Organic halide salts, including pyridinium iodide (PyI), have proven to be effective passivation agents. researchgate.net When applied to the surface of a perovskite film, the pyridinium iodide can address both positively and negatively charged defects. The pyridinium cation can interact with undercoordinated lead ions (Pb²⁺), while the iodide anion can fill halide vacancies. researchgate.net

This dual passivation mechanism leads to several benefits:

Reduced Defect Density: It effectively neutralizes charge traps at the perovskite surface. researchgate.net

Suppressed Non-radiative Recombination: This leads to a higher open-circuit voltage (V_OC) and fill factor (FF). researchgate.net

Improved Device Performance: The champion power conversion efficiency (PCE) of a PyI-treated solar cell reached 21.42%, a significant improvement over untreated devices (18.83%). researchgate.net

Enhanced Stability: Passivated devices exhibit better long-term stability. researchgate.net

Interactive Table: Performance of Perovskite Solar Cells with and without Pyridinium Iodide Passivation

| Device Type | Open-Circuit Voltage (V_OC) | Power Conversion Efficiency (PCE) | Reference |

| Pristine (Untreated) | 1.121 V | 18.83% | researchgate.net |

| Pyridine-Treated | 1.155 V | 20.37% | researchgate.net |

| Pyridinium Iodide (PyI) Treated | 1.187 V | 21.42% | researchgate.net |

Luminescent Properties of Pyridinium-Templated Metal Halide Complexes

Zero-dimensional (0D) organic-inorganic metal halide hybrids are a class of materials attracting significant interest for their highly efficient luminescent properties. rsc.org In these materials, individual metal halide polyhedra (like SnX₆⁴⁻ or SbX₅²⁻) are completely isolated from one another by organic cations, such as substituted pyridinium ions. rsc.org This "host-guest" structure, where the metal halide is the guest and the organic matrix is the host, prevents electronic band formation between the emissive centers, allowing the material to exhibit the intrinsic properties of the individual metal halide species. rsc.org

The organic cation, or "template," plays a crucial role in defining the structure and, consequently, the photophysical properties of the complex. By choosing appropriate organic cations, it is possible to create materials with near-unity photoluminescence quantum efficiencies (PLQEs) and large Stokes shifts. rsc.org The isolation provided by the organic cations, including pyridinium derivatives, minimizes concentration quenching and allows for highly efficient broadband emissions. rsc.org This makes pyridinium-templated metal halide complexes promising candidates for next-generation solid-state lighting and display applications.

Organic Structure-Directing Agents (OSDAs) in Porous Material Synthesis

Organic structure-directing agents (OSDAs) are crucial in the synthesis of crystalline microporous materials like zeolites and metal-organic frameworks (MOFs), guiding the formation of specific pore and channel structures. nih.gov The 1,3,4-trimethylpyridinium cation serves as an effective OSDA due to its specific size, charge, and geometry.

During the hydrothermal synthesis of zeolites, OSDAs direct the assembly of inorganic building blocks (typically silicate (B1173343) and aluminate species) into a specific framework topology. mdpi.com The positively charged 1,3,4-trimethylpyridinium cation functions through several key mechanisms:

Charge Neutralization: The cationic nitrogen center balances the negative charges on the aluminosilicate (B74896) framework, stabilizing the growing crystalline structure. mdpi.com

Space-Filling: The molecule occupies space within the forming inorganic framework, creating voids that become the pores of the final material after the OSDA is removed, typically by calcination.

Supramolecular Templating: The size and shape of the 1,3,4-trimethylpyridinium cation dictate the dimensions and connectivity of the channels and cages within the zeolite. Non-covalent interactions, such as van der Waals forces and hydrogen bonding between the OSDA and the inorganic species, guide the self-assembly process.

In the synthesis of Metal-Organic Frameworks (MOFs), a similar templating principle applies. While MOF formation is often dictated by the coordination geometry of the metal ions and organic linkers, OSDAs like 1,3,4-trimethylpyridinium iodide can be used to influence the final topology, prevent the formation of dense, non-porous phases, and template the formation of specific cavity environments. nih.gov The presence of the OSDA can help pre-organize the organic linkers into a specific arrangement before they coordinate with the metal centers. nih.gov

The specific geometry of the 1,3,4-trimethylpyridinium cation has a direct impact on the resulting pore architecture of the synthesized material. The relatively rigid and non-spherical shape of the pyridinium ring, along with the placement of the three methyl groups, leads to the formation of specific pore sizes and shapes that might not be accessible with more common OSDAs like simple tetraalkylammonium ions. chemrxiv.org

The size and shape of the OSDA are critical factors in determining the final zeolite structure. mdpi.com The dimensions of the 1,3,4-trimethylpyridinium cation are well-defined, and its presence during crystallization encourages the formation of a framework that can accommodate it with favorable energetic interactions. This "host-guest" relationship is fundamental to zeolite synthesis. For example, OSDAs with a slightly larger size can lead to the formation of zeolites with larger cavities. chemrxiv.org The strategic placement of the methyl groups on the pyridinium ring can also influence the tortuosity and dimensionality of the pore network.

Table 1: Influence of 1,3,4-Trimethylpyridinium Cation Geometry on Porous Material Properties

| Cation Property | Influence on Framework | Resulting Material Characteristic |

| Positive Charge | Stabilizes negative charges in the inorganic framework precursors. mdpi.com | Promotes crystallization and framework integrity. |

| Rigid Ring Structure | Acts as a rigid template around which the framework assembles. | Leads to well-defined, uniform pore structures. |

| Molecular Size & Shape | Fills space during synthesis, creating specific void volumes. chemrxiv.org | Controls the final pore size and cage dimensions. |

| Methyl Group Placement | Creates specific steric demands and interaction points within the forming pores. | Influences the topology and interconnectivity of the channel system. |

Pyridinium Derivatives in Functional Polymer Synthesis

The quaternization of pyridine-containing polymers is a powerful method to introduce a permanent positive charge onto the polymer backbone. nih.gov This modification dramatically alters the polymer's properties, making it suitable for a range of specialized applications.

Poly(4-vinylpyridine) (PVP) is a polymer with pendant pyridine (B92270) groups that can be readily quaternized. nih.govmdpi.com Reacting PVP with an alkylating agent like methyl iodide results in the formation of N-methyl pyridinium iodide units along the polymer chain. mdpi.com This process transforms the neutral, hydrophobic polymer into a strong polyelectrolyte that is often water-soluble and possesses unique functionalities. nih.gov

The degree of quaternization—the percentage of pyridine rings that have been alkylated—can be controlled by adjusting the molar ratio of the alkylating agent and the reaction conditions. mdpi.comresearchgate.net This allows for the fine-tuning of the polymer's properties, such as charge density, solubility, and thermal stability. mdpi.com

These quaternized poly(vinylpyridine) (QPVP) derivatives are used in a variety of advanced applications:

Ion Exchange Resins: The positively charged pyridinium sites can reversibly bind and exchange anions, making QPVP materials effective for water treatment and separation processes. researchgate.net

Antibacterial Surfaces and Coatings: The permanent positive charges on the polymer chain can interact with and disrupt the negatively charged cell membranes of bacteria, leading to antimicrobial activity. nih.govmdpi.com

Sensors: The electronic properties of the pyridinium group can be exploited in the fabrication of electrochemical sensors. nih.gov

Membranes: The polyelectrolyte nature of QPVP is useful in creating membranes for applications such as gas separation and fuel cells.

Anti-Corrosive Coatings: These polymers can form protective layers on metal surfaces, inhibiting corrosion, particularly in acidic environments. derpharmachemica.com

Table 2: Properties of Quaternized Poly(4-vinylpyridine) (QPVP) Derivatives

| Derivative | Degree of Quaternization | Key Properties | Potential Applications |

| PVP (unmodified) | 0% | Hydrophobic, soluble in polar organic solvents. researchgate.net | Polymer precursor. |

| Partially Quaternized PVP | 10-90% | Tunable water solubility, moderate charge density. mdpi.com | Viscosity modifiers, specialized coatings. nih.gov |

| Fully Quaternized PVP (PVPQ) | ~100% | High water solubility, high positive charge density. nih.govmdpi.com | Ion exchange resins, antibacterial agents, flocculants. nih.govresearchgate.net |

Advanced Spectroscopic Characterization in Research Contexts

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field and multi-dimensional NMR spectroscopy are indispensable tools for the comprehensive analysis of 1,3,4-trimethylpyridinium iodide, offering unambiguous structural assignment and insights into its dynamic behaviors.

While basic 1D ¹H and ¹³C NMR are sufficient for routine identification, advanced 2D NMR techniques are employed for the unequivocal assignment of all proton and carbon signals, which is crucial for confirming the specific substitution pattern. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.

An HSQC experiment correlates each proton signal with the carbon to which it is directly attached, allowing for the straightforward assignment of the protonated carbons in the pyridinium (B92312) ring and the methyl groups. The HMBC experiment is even more informative, as it reveals correlations between protons and carbons over two or three bonds. For 1,3,4-trimethylpyridinium iodide, HMBC is critical for confirming the precise location of the substituents. For instance, it would show correlations between the protons of the N-methyl group and the C2/C6 ring carbons, and between the C4-methyl protons and the C3, C4, and C5 carbons, solidifying the 1,3,4-substitution pattern. One- and two-dimensional NMR experiments are standard for the complete assignment of all proton and carbon resonances in substituted pyridinium compounds. nih.govnih.gov

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for 1,3,4-Trimethylpyridinium Iodide in DMSO-d₆ This table presents expected chemical shift values based on known data for similar pyridinium structures. Actual experimental values may vary.